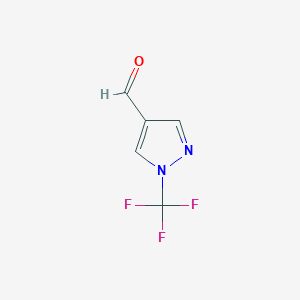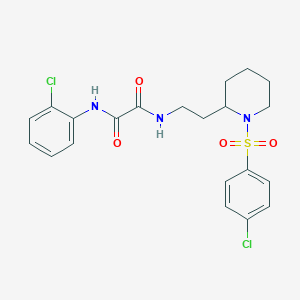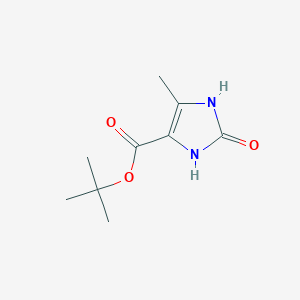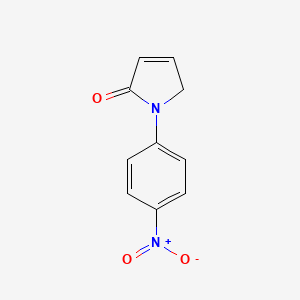![molecular formula C11H8BrClN2 B2589204 3-[(2-Bromophenyl)methyl]-6-chloropyridazine CAS No. 338418-42-1](/img/structure/B2589204.png)
3-[(2-Bromophenyl)methyl]-6-chloropyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(2-Bromophenyl)methyl]-6-chloropyridazine” is an organic compound that contains a bromophenyl group and a chloropyridazine group . It belongs to the class of compounds known as bromophenols . It features a 3-(2-bromophenyl) group attached to a 6-chloropyridazine core .
Molecular Structure Analysis
The molecule contains a total of 28 bonds, including 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 ether (aliphatic), and 1 Pyridazine .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Heterocyclic compounds, such as pyridazine analogs, have shown significant importance in medicinal chemistry due to their pharmaceutical applications. A study focused on the synthesis, structure analysis, and theoretical calculations of these compounds, highlighting their potential in drug design and molecular engineering. For instance, Hamdi Hamid Sallam et al. (2021) synthesized a pyridazine compound and analyzed its structure through spectroscopic techniques and XRD, further supported by DFT calculations and Hirshfeld surface analysis to understand intermolecular interactions and molecular packing (Sallam et al., 2021).
Biological Activities
Pyridazine derivatives have been noted for their considerable biological properties, including anti-tumor and anti-inflammatory activities. Research by Sallam et al. (2021) characterized such compounds through spectral studies and single crystal X-ray diffraction, revealing their potential in therapeutic applications. Density functional theory (DFT) calculations further elucidated the electronic properties, contributing to our understanding of their biological activity (Sallam et al., 2021).
Agrochemical Applications
In the field of agriculture, pyridazine derivatives have shown promising herbicidal activities. Han Xu et al. (2008) synthesized a series of pyridazine derivatives and evaluated their efficacy against dicotyledonous plants, demonstrating significant herbicidal potential. This research offers a pathway to developing new agrochemicals with improved performance and environmental compatibility (Xu et al., 2008).
Corrosion Inhibition
The application of pyridazine derivatives in corrosion inhibition was investigated by Motsie E. Mashuga et al. (2017), who studied the effects of these compounds on the electrochemical dissolution of mild steel in acidic environments. Their findings suggest that pyridazine derivatives can serve as effective mixed-type inhibitors, offering protection against corrosion through adsorption at the metal surface. This research highlights the potential of these compounds in materials science, particularly in extending the lifespan of metal structures and components (Mashuga et al., 2017).
Propiedades
IUPAC Name |
3-[(2-bromophenyl)methyl]-6-chloropyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c12-10-4-2-1-3-8(10)7-9-5-6-11(13)15-14-9/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAHAGNTDYYLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2589126.png)


![1-(4-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2589132.png)
![2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2589133.png)
![tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate](/img/structure/B2589135.png)


![6-O-ethyl 3-O-methyl 2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2589138.png)

![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2589140.png)

![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2589143.png)